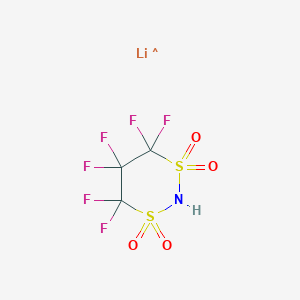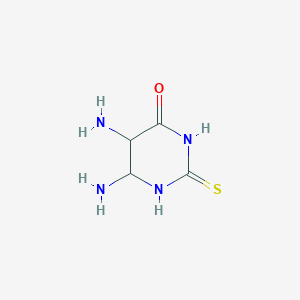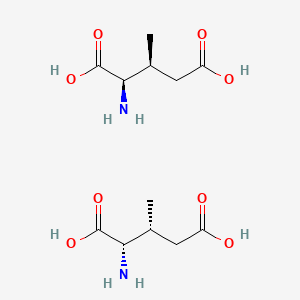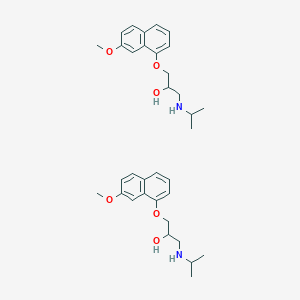
1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol is a chemical compound that belongs to the class of secondary alcohols It is characterized by the presence of a naphthalene ring substituted with a methoxy group and a propanol chain with an isopropylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol can be achieved through a multi-step process. One common method involves the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol derivative.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.
Applications De Recherche Scientifique
1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of cardiovascular diseases due to its structural similarity to β-adrenergic blockers.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol involves its interaction with β2-adrenergic receptors. By blocking these receptors, the compound inhibits the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. This results in various physiological effects, such as decreased heart rate and bronchodilation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: A well-known β-adrenergic blocker used as an antihypertensive and antianginal agent.
Atenolol: Another β-adrenergic blocker with similar therapeutic applications.
Metoprolol: A β1-selective adrenergic blocker used in the treatment of cardiovascular diseases.
Uniqueness
1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol is unique due to its specific substitution pattern on the naphthalene ring and the presence of the methoxy group. This structural uniqueness may confer distinct pharmacological properties and potential advantages in certain therapeutic contexts.
Propriétés
Formule moléculaire |
C34H46N2O6 |
|---|---|
Poids moléculaire |
578.7 g/mol |
Nom IUPAC |
1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/2C17H23NO3/c2*1-12(2)18-10-14(19)11-21-17-6-4-5-13-7-8-15(20-3)9-16(13)17/h2*4-9,12,14,18-19H,10-11H2,1-3H3 |
Clé InChI |
ZBKNMZOZFAVSBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)OC)O.CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]pyrazolidin-3-yl]ethenyl]-1H-indole](/img/structure/B12352749.png)

![Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12352772.png)


![4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-](/img/structure/B12352790.png)

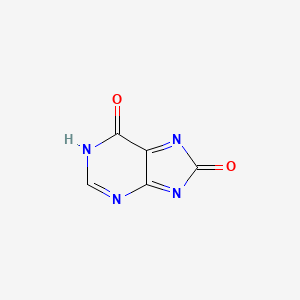
![N-[2-tert-butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-3H-quinoline-3-carboxamide](/img/structure/B12352810.png)

![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12352817.png)
